3-[2-(2,4-Difluorophenyl)hydrazinylidene]pentane-2,4-dione
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Overview
Description
- It is also known by the synonym 3-[(2,4-difluorophenyl)hydrazinylidene]pentane-2,4-dione .
- The compound’s structure features a pentane-2,4-dione backbone with a hydrazinylidene group attached to the 2-position of the central carbon chain .
3-[2-(2,4-Difluorophenyl)hydrazinylidene]pentane-2,4-dione: is a chemical compound with the molecular formula .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. Further research would be needed to uncover these details.
Chemical Reactions Analysis
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction type.
- Major products formed could include derivatives of the pentane-2,4-dione backbone or modified hydrazinylidene groups.
3-[2-(2,4-Difluorophenyl)hydrazinylidene]pentane-2,4-dione: likely undergoes various chemical reactions due to its functional groups.
Scientific Research Applications
- Research on this compound is limited, but its potential applications span various fields:
Chemistry: As a building block for novel organic molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a drug candidate.
Industry: Possible use in materials science or catalysis.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unknown.
- Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
- Researchers may need to explore related hydrazinylidene derivatives for comparative analysis .
Properties
Molecular Formula |
C11H10F2N2O2 |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(Z)-3-[(2,4-difluorophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H10F2N2O2/c1-6(16)11(7(2)17)15-14-10-4-3-8(12)5-9(10)13/h3-5,16H,1-2H3/b11-6-,15-14? |
InChI Key |
XIENBBFBILRMEB-FUYMQINWSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=C(C=C(C=C1)F)F)/O |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=C(C=C(C=C1)F)F)O |
Origin of Product |
United States |
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